9-(4-bromophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Description
Structural Overview 9-(4-Bromophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a halogenated chromenone derivative characterized by a fused cyclopenta-furochromenone core. The bromophenyl substituent at the 9-position and the methyl group at the 6-position contribute to its unique electronic and steric properties.
Synthesis and Reactivity The compound is synthesized via multi-step organic reactions, often involving condensation of aromatic aldehydes with coumarin derivatives under acidic or catalytic conditions. Similar methodologies are employed for structurally related chromenones, such as 9-(4-methoxyphenyl) analogs, where regioselective bromination or halogenation steps may be incorporated to introduce the bromophenyl group . Key reactive sites include the lactone ring and the bromine substituent, enabling further functionalization through nucleophilic substitution or cross-coupling reactions .
This property may enhance membrane permeability in biological systems but reduce aqueous solubility, a common trade-off in halogenated pharmaceuticals .
Properties
IUPAC Name |
14-(4-bromophenyl)-10-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO3/c1-11-19-17(18(10-24-19)12-5-7-13(22)8-6-12)9-16-14-3-2-4-15(14)21(23)25-20(11)16/h5-10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOXEHPQXLSKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common method involves the [3 + 2] heteroannulation of β-ketothioamides with 4-hydroxy coumarins, mediated by phenyliodine (III) diacetate (PIDA) at room temperature . This method is efficient, avoids potential toxicity, and features operational simplicity, broad substrate scope, good functional group tolerance, high yields, and easy scalability.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
9-(4-bromophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
9-(4-bromophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, analgesic, anticancer, anticonvulsant, antitubercular, and antimicrobial agent.
Materials Science: Investigation of its electronic, photoelectrical, and photovoltaic properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 9-(4-bromophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between the target compound and its structural analogs:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features | Reported Biological Activity |
|---|---|---|---|---|
| 9-(4-Bromophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | 4-Br, 6-Me | ~380 (estimated) | Enhanced lipophilicity; potential for halogen-bonding interactions | Anticancer (inferred from analogs) |
| 9-(4-Chlorophenyl)-6-methyl analog (CAS 406476-18-4) | 4-Cl, 6-Me | ~350.8 | Smaller halogen; higher electronegativity | Anticoagulant, enzyme inhibition |
| 9-(4-Methoxyphenyl)-6-methyl analog | 4-OMe, 6-Me | ~346.38 | Electron-donating methoxy group; improved solubility | Phototoxic, anticancer |
| 7,9-Bis((4-fluorobenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | 7,9-O-(4-F-Bn) | ~358.8 | Dual fluorinated ethers; increased metabolic stability | Antimicrobial, anticancer (preliminary) |
| 5-Methoxypsoralen | 5-OMe, linear furocoumarin | 216.19 | Natural product backbone; UV-activated DNA crosslinking | Antiproliferative, phototherapy |
Key Comparative Insights
Halogen Effects: Bromine vs. However, bromine’s higher molecular weight could reduce solubility. Bromine vs. Methoxy: The electron-withdrawing bromine substituent contrasts sharply with the electron-donating methoxy group, altering electronic distribution across the chromenone core. This difference may modulate interactions with enzymes like cytochrome P450 or kinases .
The methoxyphenyl analog, in contrast, demonstrates phototoxicity linked to its electron-rich aromatic system . Fluorinated derivatives (e.g., 7,9-bis((4-fluorobenzyl)oxy)) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation, a feature absent in the brominated compound .
Biological Activity
The compound 9-(4-bromophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one , identified by its CAS number 433700-46-0, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C19H17BrO2
- Molecular Weight : 365.24 g/mol
- Structural Features : The compound features a cyclopenta-furochromene core with a bromophenyl substituent at the 9-position and a methyl group at the 6-position.
Anticancer Properties
Recent studies have indicated that derivatives of furochromene compounds exhibit significant anticancer properties. For instance, research has shown that similar structures can inhibit various cancer cell lines, suggesting that This compound may also possess such properties.
Case Study: Inhibition of Breast Cancer Cells
A notable study explored the activity of furochromene derivatives against breast cancer cells. The results demonstrated that certain modifications to the furochromene structure could enhance cytotoxicity against MCF-7 breast cancer cells. These findings suggest that the bromophenyl substitution could play a crucial role in increasing the compound's potency against cancer cells.
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented, showing effectiveness against various bacterial strains. The increased electron density due to the bromine atom may enhance the compound's ability to interact with microbial targets.
The proposed mechanism for the anticancer activity involves the inhibition of specific enzymes related to cell proliferation and apoptosis pathways. For example, compounds with similar structures have been shown to inhibit tyrosyl-DNA phosphodiesterase, an enzyme linked to DNA repair processes in cancer cells.
Synthesis and Optimization
The synthesis of This compound can be achieved through various methods, including palladium-catalyzed reactions. Recent advancements in synthetic methodologies have improved yields and purity of such compounds.
Q & A
Q. Methodological steps :
- Comparative assays : Use standardized cell lines (e.g., MCF-7 for breast cancer) under identical conditions.
- Structural validation : Confirm purity (>95% by HPLC) and crystallinity (X-ray diffraction) to rule out batch variability .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., diastereotopic methyl groups at C6) and confirms fused ring connectivity. Aromatic protons typically appear at δ 6.8–7.5 ppm .
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 387.05) and bromine isotopic patterns .
Advanced: How does the bromophenyl substituent influence reactivity compared to chloro- or methoxy-substituted analogs?
Answer:
The bromine atom enhances electrophilic aromatic substitution reactivity due to its +M effect, enabling regioselective functionalization at the para position. Key differences:
- Steric effects : Bromine (van der Waals radius 1.85 Å) vs. chlorine (1.75 Å) may alter binding to hydrophobic enzyme pockets .
- Electronic effects : Bromine’s lower electronegativity increases electron density on the aryl ring, favoring nucleophilic attack in SNAr reactions .
Experimental validation : Compare reaction kinetics (e.g., with Knoevenagel condensation) using halogen-substituted analogs .
Basic: What structural features contribute to the compound’s stability under laboratory conditions?
Answer:
- Fused ring system : The cyclopenta[c]furochromenone core provides rigidity, reducing susceptibility to oxidation .
- Crystallinity : Strong intermolecular hydrogen bonds (N–H⋯O) stabilize the solid state, as shown in X-ray studies .
- Solubility : Limited aqueous solubility (logP ~3.5) enhances stability in organic solvents (e.g., DMSO) during storage .
Advanced: How to design experiments to study interactions between this compound and cytochrome P450 enzymes?
Answer:
Step 1: Target identification
- Use molecular docking (e.g., AutoDock Vina) to predict binding to CYP3A4 or CYP2D6 active sites. Prioritize residues (e.g., Phe304, Arg372) for mutagenesis studies .
Q. Step 2: In vitro assays
- Fluorescence quenching : Monitor changes in tryptophan emission (λex 280 nm) upon compound addition.
- Kinetic analysis : Measure IC50 values using liver microsomes and substrate probes (e.g., midazolam for CYP3A4) .
Q. Step 3: Data reconciliation
- Address contradictions (e.g., activation vs. inhibition) by varying enzyme isoforms and co-factor conditions (NADPH concentration) .
Basic: What are the safety protocols for handling this compound?
Answer:
- Toxicity : Limited data, but assume LD50 > 500 mg/kg (oral, rat). Use PPE (gloves, goggles) to avoid dermal exposure .
- Degradation : Avoid UV light (risk of photocycloaddition) and extreme pH (>10) to prevent ring-opening reactions .
Advanced: How to optimize reaction yields in large-scale synthesis while minimizing byproducts?
Answer:
- Continuous flow chemistry : Reduces side reactions (e.g., dimerization) by maintaining precise temperature (±2°C) and residence time .
- Catalyst screening : Test Brønsted acidic ionic liquids (e.g., [BMIM][HSO4]) for recyclability and improved turnover number (TON) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated products) and adjust stoichiometry accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
